molecular formula C19H21ClN2O4S B2874725 1-(3-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 1171877-26-1

1-(3-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2874725
CAS RN: 1171877-26-1
M. Wt: 408.9
InChI Key: LCEINKIPRMJRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Tetrahydroisoquinoline Derivatives

    Research has explored the formation and reactions of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols, highlighting the quantitative production of related compounds through oxidation processes. This work underscores the broader chemical framework within which the compound of interest may be synthesized and manipulated (O. Hoshino et al., 2001).

  • Metal Mediated Inhibition of Methionine Aminopeptidase

    The inhibition of methionine aminopeptidase by quinolinyl sulfonamides, including compounds similar to the one , has been investigated, revealing insights into the interaction between metal ions and these inhibitors. This research could imply potential biochemical applications or interactions for similar compounds (Min Huang et al., 2006).

  • Characterization of Diethyltin-based Self-assemblies

    Studies on diethyltin(methoxy)methanesulfonate reacting with t-butylphosphonic acid to form three-dimensional assemblies offer insights into the structural and binding characteristics of related sulfonate compounds. These findings contribute to understanding the compound's potential for forming complex molecular structures (R. Shankar et al., 2011).

Molecular Interaction and Analysis

  • Docking Studies of Tetrazole Derivatives

    Docking studies and crystal structure analysis of tetrazole derivatives have provided detailed insights into the molecular interactions and potential enzyme inhibition capabilities of compounds with similar structural features. Such studies could indicate the compound’s utility in targeted therapeutic applications or as a tool in biochemical research (B. J. Al-Hourani et al., 2015).

  • Methane Generation from CO2

    Research into the electrochemical reduction of carbon dioxide to methane using molecular rhenium catalysts provides a context for the use of similar compounds in catalytic processes aimed at environmental remediation or sustainable chemical synthesis (J. Nganga et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-12-19(23)22-9-3-5-15-7-8-17(11-18(15)22)21-27(24,25)13-14-4-2-6-16(20)10-14/h2,4,6-8,10-11,21H,3,5,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEINKIPRMJRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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